molecular formula C18H21N3O4S B11634066 1-(2-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(2-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B11634066
M. Wt: 375.4 g/mol
InChI Key: LDGNRTSBFCQXGX-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-methylbenzyl group and a 4-nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the 2-methylbenzyl group: The piperazine ring is then reacted with 2-methylbenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the 2-methylbenzyl group.

    Sulfonylation with 4-nitrophenylsulfonyl chloride: The final step involves the reaction of the intermediate compound with 4-nitrophenylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the 4-nitrophenylsulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride; typically carried out in organic solvents under mild conditions.

    Substitution: Amines, thiols; typically carried out in organic solvents with or without a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylbenzyl)piperazine: Lacks the 4-nitrophenylsulfonyl group, resulting in different chemical and biological properties.

    4-[(4-Nitrophenyl)sulfonyl]piperazine: Lacks the 2-methylbenzyl group, leading to variations in reactivity and applications.

    1-Benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine: Similar structure but with a benzyl group instead of a 2-methylbenzyl group, affecting its chemical behavior.

Uniqueness

1-(2-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the 2-methylbenzyl and 4-nitrophenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21N3O4S/c1-15-4-2-3-5-16(15)14-19-10-12-20(13-11-19)26(24,25)18-8-6-17(7-9-18)21(22)23/h2-9H,10-14H2,1H3

InChI Key

LDGNRTSBFCQXGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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